This compound falls under the category of substituted benzamides, which are often explored for their biological activities, including anti-cancer and anti-inflammatory properties. The presence of the fluorine atom typically enhances lipophilicity and metabolic stability, making such compounds of interest in drug design. The specific structure allows for various interactions with biological targets, potentially influencing pharmacological outcomes.
The synthesis of 4-Fluoro-N,2-dimethoxy-N-methylbenzamide can be achieved through several methods. A common synthetic route involves the following steps:
The molecular structure of 4-Fluoro-N,2-dimethoxy-N-methylbenzamide can be analyzed using various spectroscopic techniques:
The three-dimensional conformation can be modeled using computational chemistry software to predict its behavior in biological systems.
4-Fluoro-N,2-dimethoxy-N-methylbenzamide participates in several chemical reactions that are relevant for its applications:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for 4-Fluoro-N,2-dimethoxy-N-methylbenzamide is primarily associated with its interactions at the molecular level within biological systems:
Studies often utilize molecular docking simulations to predict how this compound interacts with target proteins, providing insights into its potential therapeutic uses .
The physical and chemical properties of 4-Fluoro-N,2-dimethoxy-N-methylbenzamide are crucial for understanding its behavior in different environments:
These properties influence its handling in laboratory settings and its formulation in pharmaceutical applications .
4-Fluoro-N,2-dimethoxy-N-methylbenzamide has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and materials science .
The integration of fluorinated aromatic amides into medicinal chemistry represents a strategic evolution in bioactive molecule design. Early fluorinated benzamides emerged from systematic studies on immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide. These compounds served as cereblon (CRBN) recruiters in proteolysis-targeting chimera (PROTAC) design but faced limitations in hydrolytic stability and off-target degradation of neosubstrates like IKZF1/3 and SALL4 [2]. This spurred the development of non-phthalimide CRBN binders, with benzamide scaffolds gaining prominence after 2010. Key innovations included replacing hydrolytically sensitive imide rings with conformationally locked benzamide cores, enhancing both chemical robustness and target specificity [2] [7]. The historical trajectory highlights a shift from serendipitous discovery to rational design, where fluorinated benzamides address pharmacokinetic and selectivity challenges inherent in early electrophilic warheads.
Table 1: Key Milestones in Fluorinated Benzamide Development
| Time Period | Innovation | Impact |
|---|---|---|
| Pre-2010 | IMiDs (e.g., thalidomide) as CRBN binders | Limited stability; off-target degradation |
| 2010–2015 | Minimal degron mimics (e.g., uracil scaffolds) | Improved binding specificity; reduced size |
| 2015–2020 | Fluorinated benzamides (e.g., compound 6b) | Enhanced affinity; metabolic resistance |
| 2020–Present | Ortho-fluorinated benzamides with locked conformations | Superior selectivity; protease resistance |
Fluorine substitution exerts multifaceted effects on benzamide bioactivity through electronic, steric, and conformational mechanisms. Electronegative fluorine (Pauling electronegativity: 4.0) alters electron density in the aromatic ring, enhancing binding affinity to target proteins like CRBN. In competitive microscale thermophoresis (MST) assays, perfluorinated benzamide 6b (IC₅₀ = 65 ± 26 μM) demonstrated a 2-fold increase in CRBN binding over non-fluorinated 6a (IC₅₀ = 127 ± 40 μM) due to optimized hydrophobic interactions within the tri-tryptophan pocket [2]. Beyond electrostatics, ortho-fluorine enables conformational control via intramolecular hydrogen bonds (IMHBs). For example, C–F⋯H–N interactions lock benzamides into bioactive conformations, replicating natural degron geometries critical for E3 ligase engagement [2] [7]. This preorganization reduces entropic penalties upon protein binding, as validated by crystallography of VHL inhibitors featuring fluorinated hydroxyproline residues [7]. Additionally, fluorine mitigates oxidative metabolism; fluorinated analogs exhibit 1.5–3-fold longer half-lives in vitro by blocking cytochrome P450 oxidation sites [2].
Table 2: Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides
| Parameter | Non-Fluorinated (8c) | Fluorinated (8d) | Change |
|---|---|---|---|
| CRBN IC₅₀ (μM) | 86 ± 21 | 63 ± 16 | 27% decrease |
| log D₇.₄ | -2.0 | -0.7 | Increased lipophilicity |
| CHIIAM | -1.1 | 5.2 | Enhanced membrane permeability |
| Plasma Protein Binding (%) | 3 | 5 | Minimal increase |
The N-methoxy-N-methyl (Weinreb amide) and 2-methoxy groups confer distinct advantages in benzamide-based pharmacophores, spanning synthetic utility to target engagement.
Weinreb Amide Functionality: The N-methoxy-N-methyl moiety transforms benzamides into acylating agents for one-step ketone synthesis. This group chelates metals (e.g., Li⁺, Mg⁺⁺) during nucleophilic addition, preventing overreaction and enabling controlled access to aryl ketones—key intermediates in PROTAC synthesis [3] [5]. Thermodynamically, the carbonyl group in Weinreb amides exhibits attenuated electrophilicity (calculated partial charge: +0.12e vs. +0.25e in primary amides), balancing stability against reactivity [5].
Steric and Electronic Effects of 2-Methoxy: Positioned ortho to the amide bond, the methoxy group imposes a ~30° dihedral angle between aromatic and amide planes. This distortion minimizes conjugation, increasing the amide bond rotational barrier (ΔG‡: 14.2 kcal/mol vs. 10.8 kcal/mol in para-isomers) and favoring transoid conformations optimal for protein binding [9]. Additionally, the methoxy oxygen serves as a hydrogen-bond acceptor, as evidenced in crystallographic studies of VHL complexes where analogous groups mediate water-bridged interactions with Tyr98 [7]. In di-methoxy derivatives (e.g., 4-fluoro-2-methoxy-N-methylbenzamide), synergistic steric shielding protects the amide from hydrolytic enzymes, extending plasma half-life by >40% compared to monosubstituted analogs [6].
Table 3: Molecular Features Enabled by Methoxy and N-Methylmethoxy Groups
| Molecular Feature | Role in Pharmacophore | Experimental Evidence |
|---|---|---|
| N-Methoxy-N-methyl | Metal chelation for ketone synthesis | 83% yield in Grignard additions to 4-Fluoro-N-methoxy-N-methylbenzamide [5] |
| Ortho-methoxy | Conformational locking | X-ray dihedral angle: 28.7°; enhanced protease resistance [6] [9] |
| Combined dimethoxy | Solubility modulation | log P reduction by 0.4 units vs. non-methoxy analog [6] |
| Methoxy as H-bond acceptor | Protein interaction | Water-mediated H-bond to VHL Tyr98 (distance: 2.8 Å) [7] |
The strategic fusion of fluorine with methoxy and Weinreb amide groups exemplifies modern medicinal chemistry’s iterative approach—optimizing each substituent to refine stability, binding, and synthetic versatility within a single molecular framework.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6